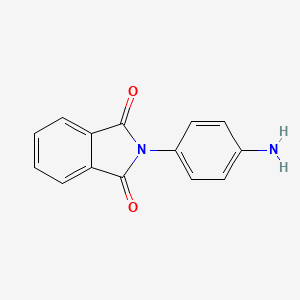

2-(4-aminophenyl)isoindoline-1,3-dione

説明

特性

IUPAC Name |

2-(4-aminophenyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c15-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)14(16)18/h1-8H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWUCSURZWUDISB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40347007 | |

| Record name | 2-(4-Aminophenyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40347007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21835-60-9 | |

| Record name | 2-(4-Aminophenyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40347007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(4-aminophenyl)isoindoline-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-aminophenyl)isoindoline-1,3-dione, a member of the phthalimide family, is a versatile chemical intermediate with significant potential in medicinal chemistry and materials science. Its structure, featuring a reactive primary amine, makes it a valuable building block for the synthesis of a wide range of more complex molecules, including pharmacologically active agents and functional polymers. This guide provides a comprehensive overview of the primary synthetic routes to this compound, offering detailed experimental protocols and comparative data to assist researchers in its preparation and application. The isoindoline-1,3-dione scaffold is a well-known pharmacophore found in various compounds with diverse biological activities, including analgesic, anti-inflammatory, anticonvulsant, and anticancer properties[1][2][3].

Core Synthetic Methodologies

The synthesis of this compound can be primarily achieved through two well-established chemical transformations: the direct condensation of phthalic anhydride with p-phenylenediamine and the reduction of an intermediate nitro compound.

Method 1: Direct Condensation of Phthalic Anhydride and p-Phenylenediamine

This method represents the most straightforward approach to N-substituted phthalimides. The reaction involves the nucleophilic attack of the amino group of p-phenylenediamine on the carbonyl carbon of phthalic anhydride, followed by cyclization and dehydration to form the imide ring.

Experimental Protocol:

A procedure analogous to the synthesis of similar N-substituted phthalimides can be employed[4][5].

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of phthalic anhydride (1.0 eq) and p-phenylenediamine (1.0 eq).

-

Solvent Addition: Add glacial acetic acid to the flask to serve as both a solvent and a catalyst for the dehydration step.

-

Reflux: Heat the reaction mixture to reflux (approximately 118 °C) for a period of 2 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature, which should induce the precipitation of the product.

-

Purification: Collect the solid product by filtration, wash with cold water to remove residual acetic acid and unreacted starting materials, and then dry. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

Table 1: Quantitative Data for Direct Condensation Method (Analogous Reactions)

| Reactant 1 | Reactant 2 | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Phthalic anhydride | 4-amino acetophenone | Glacial Acetic Acid | 0.5 | 86 | [4] |

| Phthalic anhydride | 4-methylaniline | Glacial Acetic Acid | 2 | 72.29 | [5] |

Method 2: Synthesis via Reduction of a Nitro Precursor

Step 1: Synthesis of 2-(4-nitrophenyl)isoindoline-1,3-dione

The synthesis of the nitro precursor follows a similar protocol to the direct condensation method, substituting p-phenylenediamine with 4-nitroaniline.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine phthalic anhydride (1.0 eq) and 4-nitroaniline (1.0 eq).

-

Solvent Addition: Add glacial acetic acid to the flask.

-

Reflux: Heat the mixture to reflux for 3 to 5 hours, monitoring the reaction by TLC.

-

Isolation and Purification: Cool the reaction mixture, collect the precipitated product by filtration, wash with water, and dry. Recrystallize from a suitable solvent if necessary.

Step 2: Reduction of 2-(4-nitrophenyl)isoindoline-1,3-dione

The reduction of the nitro group can be accomplished through various methods, with catalytic hydrogenation being a common and efficient choice. Chemical reduction using metals in acidic media is also a viable alternative.

Experimental Protocol (Catalytic Hydrogenation):

-

Catalyst and Substrate: In a hydrogenation vessel, dissolve 2-(4-nitrophenyl)isoindoline-1,3-dione (1.0 eq) in a suitable solvent such as ethanol, ethyl acetate, or dimethylformamide (DMF)[6][7].

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 1-4 atm) and stir vigorously at room temperature until the reaction is complete (as indicated by TLC or hydrogen uptake).

-

Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Isolation: Evaporate the solvent under reduced pressure to obtain the crude product. Purify by recrystallization if necessary.

Table 2: Quantitative Data for Reduction of Nitro Precursors (General Methods)

| Nitro Compound | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Reference |

| Aromatic Nitro Compounds | Pd/C | Various | Room Temperature | 1-4 | [6][7] |

| 4-(4-nitrophenyl)-3-morpholinone | Sodium hydrosulfite | Ethanol/Water | 50 | Atmospheric | [8] |

| 2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole | Fe/HCl | Ethanol/Water | Reflux | Atmospheric | [9] |

Logical Workflow for Synthesis

Caption: Comparative workflow of the two primary synthetic routes to this compound.

Potential Applications and Signaling Pathways

While specific signaling pathways for this compound are not extensively documented in the literature, the broader class of isoindoline-1,3-dione derivatives has been investigated for a variety of biological activities. For instance, thalidomide, a well-known derivative, is known to modulate the tumor necrosis factor-alpha (TNF-α) signaling pathway[4]. Other derivatives have shown potential as inhibitors of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in the context of Alzheimer's disease[3]. The primary amine group of the title compound serves as a key functional handle for further chemical modifications to explore and optimize these biological activities.

Caption: Potential derivatization and biological targets of this compound.

Conclusion

The synthesis of this compound is readily achievable through established organic chemistry methodologies. The choice between direct condensation and a two-step reduction pathway will depend on factors such as the availability of starting materials, desired purity, and scalability of the reaction. The presented protocols and comparative data serve as a valuable resource for researchers aiming to synthesize this important chemical intermediate for applications in drug discovery and materials science. Further investigation into the specific biological activities and signaling pathways modulated by derivatives of this compound is a promising area for future research.

References

- 1. mdpi.com [mdpi.com]

- 2. Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ajrconline.org [ajrconline.org]

- 5. ijrpc.com [ijrpc.com]

- 6. Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor [dspace.mit.edu]

- 7. dspace.mit.edu [dspace.mit.edu]

- 8. WO2014175563A1 - Novel method of preparing 4-(4-aminophenyl)-3-morpholinone - Google Patents [patents.google.com]

- 9. Bot Verification [rasayanjournal.co.in]

An In-depth Technical Guide on the Molecular Structure and Conformation of 2-(4-aminophenyl)isoindoline-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure and conformational properties of 2-(4-aminophenyl)isoindoline-1,3-dione, a key scaffold in medicinal chemistry and materials science.

Introduction

This compound, also known as N-(4-aminophenyl)phthalimide, is a derivative of phthalimide featuring a 4-aminophenyl substituent at the nitrogen atom.[1] This molecule combines a planar isoindoline-1,3-dione core with a flexible aminophenyl group, leading to distinct physicochemical and biological properties.[1] The presence of the primary amino group enhances its utility as a versatile building block for the synthesis of more complex organic molecules and polymers.[2] Understanding the three-dimensional structure and preferred conformation of this molecule is crucial for designing novel derivatives with specific biological activities and material properties.

Molecular Structure

The fundamental structure of this compound consists of two key components: the isoindoline-1,3-dione moiety and the 4-aminophenyl group linked by a nitrogen atom.

Physicochemical Properties

A summary of the key computed physicochemical properties of this compound is presented in Table 1.[3]

| Property | Value |

| Molecular Formula | C₁₄H₁₀N₂O₂ |

| Molecular Weight | 238.24 g/mol |

| XLogP3 | 1.7 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

Data sourced from PubChem CID 617138.[3]

Structural Visualization

The following diagram illustrates the chemical structure of this compound.

Caption: Molecular structure of this compound.

Conformational Analysis

While a specific crystal structure for this compound is not publicly available, the conformation of this molecule can be inferred from studies of closely related compounds and general principles of structural chemistry.

The isoindoline-1,3-dione (phthalimide) core is known to be essentially planar. The key conformational flexibility arises from the rotation around the N-C bond connecting the phthalimide nitrogen to the aminophenyl ring.

Studies on analogous N-substituted phthalimides, such as 2-(4-hydroxyphenyl)isoindoline-1,3-dione, have revealed a significant dihedral angle between the phthalimide ring system and the substituted phenyl ring. For the hydroxylated analogue, this angle was determined to be 64.77(5)°.[4] This suggests that the aminophenyl ring in this compound is also likely to be twisted out of the plane of the isoindoline core to minimize steric hindrance.

Experimental and Computational Protocols for Structural Analysis

The determination of the precise molecular structure and conformation of molecules like this compound relies on a combination of experimental techniques and computational methods.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid.

Generalized Protocol:

-

Crystal Growth: Single crystals of this compound are grown, typically by slow evaporation of a saturated solution in a suitable solvent.

-

Data Collection: A suitable crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, bond angles, and dihedral angles.

The following diagram illustrates a typical workflow for X-ray crystallography.

Caption: A generalized workflow for single-crystal X-ray diffraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides valuable information about the chemical environment of atoms in a molecule, which can be used to confirm the chemical structure and infer conformational details in solution. While a full conformational analysis by NMR can be complex, ¹H and ¹³C NMR spectra are routinely used for structural characterization.

Generalized Protocol for ¹H and ¹³C NMR:

-

Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: The sample is placed in an NMR spectrometer, and the spectra are acquired.

-

Spectral Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed to confirm the connectivity of the atoms in the molecule.

Computational Chemistry

Computational methods, such as Density Functional Theory (DFT), are powerful tools for predicting the geometry and conformational preferences of molecules.

Generalized Protocol for DFT Calculations:

-

Input Structure Generation: A 3D model of this compound is built.

-

Geometry Optimization: The geometry of the molecule is optimized using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*) to find the lowest energy conformation.

-

Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum.

-

Property Calculation: Various molecular properties, including bond lengths, bond angles, dihedral angles, and electronic properties, are calculated for the optimized geometry.

The following diagram illustrates a typical computational chemistry workflow for conformational analysis.

Caption: A simplified workflow for DFT-based conformational analysis.

Conclusion

The molecular structure of this compound is characterized by a planar isoindoline-1,3-dione core and a 4-aminophenyl group that is likely rotated out of the plane of the core. While a definitive crystal structure is not yet available in the public domain, a combination of data from analogous compounds and standard analytical and computational techniques provides a solid understanding of its structural and conformational properties. This knowledge is fundamental for the rational design of new derivatives for applications in drug discovery and materials science.

References

Spectroscopic Data and Experimental Protocols for 2-(4-aminophenyl)isoindoline-1,3-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(4-aminophenyl)isoindoline-1,3-dione, a compound of interest in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra.

Spectroscopic Data Summary

The spectroscopic data for this compound confirms its molecular structure. The key quantitative data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry are summarized in the tables below.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.85 | Multiplet | 4H | Aromatic Protons (Phthalimide moiety) |

| ~7.20 - 7.40 | Multiplet | 4H | Aromatic Protons (Aminophenyl moiety) |

| ~5.0 - 5.5 | Broad Singlet | 2H | Amine Protons (-NH₂) |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration used.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~167 | Carbonyl Carbon (C=O) |

| ~145 - 150 | Aromatic Carbon (C-NH₂) |

| ~134 | Aromatic Carbon (Phthalimide moiety) |

| ~132 | Aromatic Carbon (Phthalimide moiety) |

| ~128 - 130 | Aromatic Carbons (Aminophenyl moiety) |

| ~123 | Aromatic Carbon (Phthalimide moiety) |

| ~114 - 116 | Aromatic Carbons (Aminophenyl moiety) |

Note: The assignments are based on typical chemical shift ranges for similar functional groups and require confirmation through more advanced NMR techniques if precise assignments are needed.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum identifies the functional groups present in the molecule through their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3300 | Strong, Broad | N-H Stretch (Amine) |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~1770 and ~1710 | Strong | C=O Stretch (Asymmetric and Symmetric, Imide) |

| ~1600 | Medium | N-H Bend (Amine) |

| 1500 - 1400 | Medium to Strong | Aromatic C=C Stretch |

| ~1240 | Strong | C-N Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₁₄H₁₀N₂O₂), the expected molecular weight is approximately 238.24 g/mol .[1]

| m/z (mass-to-charge ratio) | Relative Intensity | Assignment |

| 238 | High | [M]⁺ (Molecular Ion) |

| 147 | Variable | [M - C₆H₅N]⁺ |

| 120 | Variable | [C₆H₄(CO)₂]⁺ |

| 92 | Variable | [C₆H₅NH]⁺ |

| 76 | Variable | [C₆H₄]⁺ |

Note: The fragmentation pattern can vary depending on the ionization method and energy used.

Experimental Protocols

The following sections provide detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the molecular structure.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

For ¹H NMR:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

Set a relaxation delay of 1-2 seconds between scans.

-

-

For ¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

Use a spectral width of approximately 200-250 ppm.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

Identify the chemical shifts of the peaks in both ¹H and ¹³C spectra.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer equipped with a suitable sampling accessory (e.g., KBr press or ATR).

Procedure (KBr Pellet Method):

-

Sample Preparation:

-

Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any moisture.

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) under vacuum to form a transparent or translucent pellet.

-

-

Instrument Setup:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

-

-

Data Acquisition:

-

Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI) and mass analyzer (e.g., Quadrupole or Time-of-Flight).

Procedure (Electron Ionization - EI):

-

Sample Introduction:

-

Introduce a small amount of the solid sample into the ion source via a direct insertion probe.

-

Alternatively, if coupled with a gas chromatograph (GC-MS), dissolve the sample in a volatile solvent and inject it into the GC.

-

-

Ionization:

-

Volatilize the sample by heating the probe or through the GC oven.

-

Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV). This will cause ionization and fragmentation of the molecule.

-

-

Mass Analysis:

-

Accelerate the resulting positively charged ions into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection and Data Processing:

-

The detector records the abundance of each ion at a specific m/z value.

-

The software generates a mass spectrum, which is a plot of relative intensity versus m/z.

-

Identify the molecular ion peak ([M]⁺) and the major fragment ions.

-

Propose fragmentation pathways to explain the observed fragment ions.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data described in this guide.

References

An In-depth Technical Guide to 2-(2-amino-5-bromobenzoyl)pyridine

An Important Note on CAS Number: While the topic specifies CAS number 21835-60-9, extensive research has revealed that this number is correctly associated with 2-(4-aminophenyl)isoindoline-1,3-dione. The compound central to this guide, a key intermediate in significant pharmaceutical synthesis, is 2-(2-amino-5-bromobenzoyl)pyridine , which is correctly identified by CAS number 1563-56-0 . This guide will focus on the properties and applications of the latter.

Introduction

2-(2-amino-5-bromobenzoyl)pyridine is a pivotal chemical intermediate in the pharmaceutical industry. Its structure is fundamental to the synthesis of anxiolytic and sedative drugs, most notably as a precursor to Bromazepam and the ultra-short-acting benzodiazepine, Remimazolam. This technical guide provides a comprehensive overview of its chemical properties, synthesis protocols, and its role in drug development for researchers, scientists, and professionals in the field.

Chemical and Physical Properties

2-(2-amino-5-bromobenzoyl)pyridine is a solid, typically appearing as a yellow or brown powder. Its molecular structure, featuring a brominated aminobenzoyl group attached to a pyridine ring, is key to its reactivity in the synthesis of benzodiazepines.

| Property | Value | Source |

| CAS Number | 1563-56-0 | [1] |

| Molecular Formula | C₁₂H₉BrN₂O | [1] |

| Molecular Weight | 277.12 g/mol | [1] |

| Melting Point | 98-100 °C | [2] |

| Boiling Point | 451 °C | [2] |

| Appearance | Yellow to brown solid | [2] |

| Solubility | Soluble in DMSO (slightly) and Methanol (sparingly) | [2] |

Synthesis of 2-(2-amino-5-bromobenzoyl)pyridine

The synthesis of 2-(2-amino-5-bromobenzoyl)pyridine can be achieved through various routes. Below are two common experimental protocols.

Experimental Protocol 1: From 2-Bromopyridine and 2-Amino-5-bromobenzoic Acid

This method involves the reaction of 2-bromopyridine with 2-amino-5-bromobenzoic acid in the presence of a strong base.[2]

Materials:

-

2-Bromopyridine

-

2-Amino-5-bromobenzoic acid

-

n-Butyllithium (2.5 M in hexane)

-

Ethyl ether

-

Tetrahydrofuran (THF)

-

3N Hydrochloric acid

-

Sodium hydroxide

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexane

-

Silica gel

Procedure:

-

To a solution of 2.5 M n-butyllithium in hexane (400 mL, 1000 mmol) and ethyl ether (1 L), slowly add 2-bromopyridine (173.93 g, 1101 mmol) at -40 °C.

-

Stir the reaction mixture at -40 °C for 1 hour.

-

Add a solution of 2-amino-5-bromobenzoic acid (54.14 g, 250.6 mmol) in THF (1 L) dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to 0 °C and continue stirring for 2 hours.

-

Separate the aqueous layer and extract the organic layer with 3N hydrochloric acid.

-

Combine the aqueous phases and neutralize with solid sodium hydroxide while cooling in an ice bath.

-

Extract the neutralized aqueous phase with ethyl ether (3 x 1 L).

-

Combine the ether extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield a crude product.

-

Purify the crude product by flash chromatography on a silica gel column using a 20-30% ethyl acetate/hexane eluent to obtain 2-(2-amino-5-bromobenzoyl)pyridine as a brown solid.[2]

Experimental Protocol 2: Multi-step Synthesis from 4-Bromo-2-bromomethylphenol

This patented method involves a multi-step synthesis that can be advantageous for industrial-scale production.[3][4]

Overview of Steps:

-

Reaction of 4-bromo-2-bromomethylphenol with (2-methoxyethoxy)methyl chloride (MEMCl) to form a protected intermediate.

-

Reaction of the intermediate with trimethyl borate to form a boric acid derivative.

-

Coupling of the boric acid derivative with 2-bromopyridine using a palladium catalyst to yield a precursor.

-

Subsequent reactions to convert the precursor to 2-(2-amino-5-bromobenzoyl)pyridine.[3][4]

Due to the complexity and proprietary nature of this industrial process, specific, detailed parameters for each step are outlined within the patent literature.[3][4]

Role in Drug Synthesis and Signaling Pathways

2-(2-amino-5-bromobenzoyl)pyridine is a crucial starting material for the synthesis of Remimazolam, an ultra-short-acting intravenous benzodiazepine anesthetic. The synthesis of Remimazolam from this intermediate involves a series of complex chemical transformations.

The therapeutic action of Remimazolam, and other benzodiazepines, is mediated through the potentiation of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABAa receptor in the central nervous system. This interaction leads to an influx of chloride ions, hyperpolarization of the neuron, and a decrease in neuronal excitability, resulting in sedative and anesthetic effects.

GABAa Receptor Signaling Pathway

The following diagram illustrates the signaling pathway affected by benzodiazepines like Remimazolam.

Caption: GABAa Receptor Signaling Pathway modulated by Remimazolam.

Experimental Workflow: Synthesis of Remimazolam Intermediate

The following diagram outlines a generalized workflow for the initial steps in the synthesis of a Remimazolam intermediate starting from 2-(2-amino-5-bromobenzoyl)pyridine.

Caption: Generalized workflow for Remimazolam intermediate synthesis.

Suppliers

2-(2-amino-5-bromobenzoyl)pyridine is available from various chemical suppliers. The following table lists some of the known suppliers. Pricing and availability are subject to change.

| Supplier | Purity | Quantity | Price (USD) |

| Xi'an Yutbon Pharmaceutical Technology Co., Ltd. | 98% | per kg | $480.00 |

| TAIZHOU DKD CHEMICAL CO., LTD. | 99% | per kg | Not specified |

| SanoChem (Chengdu) Tech. Co., Ltd. | Not specified | Not specified | Not specified |

| Viwit Pharmaceutical Co., Ltd. | Not specified | Not specified | Not specified |

| Shijiazhuang Sdyano Fine Chemical Co., Ltd. | Not specified | Not specified | Not specified |

Conclusion

2-(2-amino-5-bromobenzoyl)pyridine is a compound of significant interest to the pharmaceutical industry due to its essential role as a building block in the synthesis of important drugs. A thorough understanding of its properties, synthesis, and biological context is crucial for researchers and developers in this field. The information provided in this guide serves as a valuable resource for those working with this key intermediate.

References

- 1. 2-(2-Amino-5-bromobenzoyl)pyridine | C12H9BrN2O | CID 73807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(2-AMINO-5-BROMOBENZOYL) PYRIDINE | 1563-56-0 [chemicalbook.com]

- 3. Synthesis method of 2-(2-amino-5-bromobenzoyl) pyridine - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine - Google Patents [patents.google.com]

Determining the Solubility of 2-(4-aminophenyl)isoindoline-1,3-dione: A Technical Guide for Researchers

Abstract

Introduction

2-(4-aminophenyl)isoindoline-1,3-dione, a phthalimide derivative, is a valuable building block in medicinal chemistry and materials science. Its utility in the synthesis of various biologically active molecules and functional materials necessitates a thorough understanding of its physicochemical properties, with solubility being a critical parameter. Solubility data is essential for reaction condition optimization, formulation development, purification processes, and in vitro/in vivo assay design.

This guide addresses the current gap in available quantitative data by providing a robust methodology for researchers to determine the solubility of this compound in a range of common laboratory solvents.

Qualitative Solubility Insights from Literature

A review of synthetic procedures and biological studies involving this compound and its analogs provides some qualitative indication of its solubility. The compound is frequently synthesized or used in reactions involving the following solvents, suggesting at least partial solubility, particularly at elevated temperatures:

-

Glacial Acetic Acid: Often used as a reaction solvent for the synthesis of isoindoline-1,3-dione derivatives, indicating good solubility at reflux temperatures.[1][2]

-

Chloroform and Methylene Chloride: Utilized in extraction and purification steps, suggesting some degree of solubility.[2]

-

Acetonitrile: Employed as a solvent for reactions involving isoindoline-1,3-dione derivatives.[2]

-

Methanol: Used as a recrystallization solvent and in reaction mixtures.[3]

-

Benzene: Has been used as a solvent for the synthesis of similar derivatives.[4]

-

Dimethyl Sulfoxide (DMSO): A derivative with a similar core structure has been noted to be slightly soluble in DMSO.

While this information is useful for initial solvent screening, it does not provide the quantitative data necessary for many research and development applications. Therefore, experimental determination is crucial.

Quantitative Solubility Data

As of the date of this guide, specific quantitative solubility data for this compound in common laboratory solvents has not been published in peer-reviewed literature. The following table is provided as a template for researchers to record their experimentally determined data.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Determination | Notes |

| Water | 25 | Shake-Flask | |||

| Ethanol | 25 | Shake-Flask | |||

| Methanol | 25 | Shake-Flask | |||

| Acetone | 25 | Shake-Flask | |||

| Dichloromethane | 25 | Shake-Flask | |||

| Chloroform | 25 | Shake-Flask | |||

| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask | |||

| N,N-Dimethylformamide (DMF) | 25 | Shake-Flask |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of this compound using the widely accepted shake-flask method.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade or higher)

-

Scintillation vials or screw-cap test tubes

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Spatula and weighing paper

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24-48 hours is recommended. Preliminary experiments may be necessary to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

-

Quantification:

-

Gravimetric Method (for non-volatile solvents):

-

Weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.

-

Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved solid.

-

Calculate the solubility in mg/mL.

-

-

Spectroscopic/Chromatographic Method (preferred):

-

Prepare a series of standard solutions of known concentrations of this compound in the solvent of interest.

-

Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Measure the absorbance or peak area of the diluted sample.

-

Use the calibration curve to determine the concentration of the diluted sample and then back-calculate the concentration of the original saturated solution.

-

-

-

Data Reporting:

-

Report the solubility in both mg/mL and mol/L.

-

Specify the temperature at which the determination was performed.

-

Record the method used for quantification.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility for this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

This technical guide provides a comprehensive approach for determining the solubility of this compound in common laboratory solvents. While quantitative data is not currently available in the public domain, the detailed experimental protocol and data presentation template provided herein will enable researchers to generate reliable and reproducible solubility data. This information is critical for advancing research and development efforts that utilize this important chemical compound.

References

In-depth Technical Guide: Thermal Stability and Decomposition of 2-(4-aminophenyl)isoindoline-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition of 2-(4-aminophenyl)isoindoline-1,3-dione. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document establishes a framework for its thermal behavior through an examination of structurally analogous compounds. This guide infers the thermal properties of this compound based on established principles of organic chemistry and available data for similar N-substituted phthalimides and polyimides containing comparable moieties. Detailed hypothetical experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are provided to guide future research. Furthermore, a proposed decomposition pathway and a standardized experimental workflow are visualized using logical diagrams.

Introduction

This compound, also known as N-(4-aminophenyl)phthalimide, is a chemical compound that integrates the rigid phthalimide structure with a reactive aminophenyl group.[1] This combination of functionalities makes it a valuable building block in the synthesis of more complex molecules and advanced polymers, particularly high-performance polyimides.[1] The thermal stability of such compounds is a critical parameter, dictating their processing conditions and suitability for high-temperature applications. Understanding the decomposition behavior is essential for ensuring product integrity, safety, and performance in its end-use applications, including in the development of novel pharmaceuticals and advanced materials.

Inferred Thermal Stability and Decomposition Profile

The phthalimide group is known for its high thermal stability due to its aromatic and heterocyclic nature. Polyimides, which are polymers containing the imide structure, generally exhibit excellent thermal resistance, with decomposition temperatures often exceeding 400-500°C. The thermal stability of polyimides is influenced by the nature of the diamine and dianhydride monomers used in their synthesis.

For comparison, studies on various polyimides derived from aminophenyl compounds show high thermal stability. For instance, polyimides synthesized from 2,6-bis(4-aminophenyl)-4-(4-(4-aminophenoxy) phenyl) pyridine demonstrated 5% weight loss at temperatures above 508°C. Similarly, other polyimides containing aminophenyl groups have shown decomposition starting around 400°C.

Based on these observations, it is reasonable to infer that this compound possesses high thermal stability, with an expected onset of decomposition in an inert atmosphere likely in the range of 350°C to 450°C. The presence of the amine group on the phenyl ring may slightly lower the decomposition temperature compared to an unsubstituted N-phenylphthalimide due to its potential to initiate decomposition reactions.

Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound in an inert atmosphere is likely to proceed through a multi-step process initiated by the weakest bonds in the molecule. The proposed pathway involves the initial cleavage of the C-N bond between the phenyl group and the imide nitrogen, or the fragmentation of the phthalimide ring itself.

A plausible decomposition pathway is outlined below:

-

Initial C-N Bond Scission: At elevated temperatures, the bond between the aminophenyl group and the nitrogen of the isoindoline-1,3-dione ring may cleave, leading to the formation of a phthalimide radical and an aminophenyl radical.

-

Phthalimide Ring Opening: Alternatively, the decomposition could be initiated by the opening of the phthalimide ring, leading to the formation of intermediate structures that subsequently fragment.

-

Fragmentation and Rearrangement: The initial radical species will undergo further fragmentation and rearrangement reactions, leading to the evolution of smaller volatile molecules such as carbon monoxide (CO), carbon dioxide (CO2), and various nitrogen-containing compounds.

-

Char Formation: At higher temperatures, the aromatic rings are likely to condense, forming a stable carbonaceous char.

The following diagram illustrates a simplified, hypothetical decomposition pathway for this compound.

Comparative Thermal Analysis Data of Analogous Compounds

To provide a contextual understanding of the expected thermal stability, the following table summarizes the thermal properties of structurally related compounds.

| Compound/Polymer | TGA Onset Temperature (°C) | 5% Weight Loss Temp. (°C) | 10% Weight Loss Temp. (°C) | Char Yield at 800°C (%) | Atmosphere |

| Polyimide from 2,6-bis(4-aminophenyl)-4-(4-(4-aminophenoxy) phenyl) pyridine and 4,4′-(hexa-fluoroisopropylidene) diphthalic anhydride | - | > 508 | > 529 | - | Nitrogen |

| Polyimides from N-(4-chloro-3-aminobenzal)N′(4-aminophenyl)thiourea and various dianhydrides | ~400 | 425–460 | - | - | Nitrogen |

| Furan-based Bio-Polyimide Films | - | > 425 | - | 54 - 60 | Nitrogen |

Note: The data presented is for polymeric materials containing related structural motifs and not for the specific small molecule this compound. This data is intended to provide a general indication of the thermal stability of the chemical functionalities.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and decomposition profile of this compound, the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify its mass loss as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

-

Accurately weigh 5-10 mg of this compound into a TGA sample pan (platinum or alumina).

-

Place the sample pan into the TGA furnace.

-

Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from ambient temperature (e.g., 25°C) to a final temperature of 800°C at a constant heating rate of 10°C/min.

-

Record the sample weight as a function of temperature.

-

Analyze the resulting TGA curve to determine the onset of decomposition (Tonset), the temperatures at 5% and 10% weight loss (Td5 and Td10), and the final char yield.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to measure the enthalpy changes associated with these processes.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

-

Accurately weigh 3-5 mg of this compound into a hermetically sealed aluminum DSC pan.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Purge the DSC cell with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

-

Equilibrate the sample at a starting temperature of 25°C.

-

Heat the sample to a temperature above its expected melting point but below its decomposition temperature (e.g., 300°C) at a heating rate of 10°C/min.

-

Cool the sample back to the starting temperature at a controlled rate (e.g., 10°C/min).

-

Reheat the sample to a temperature where decomposition is expected to be complete (e.g., 500°C) at a heating rate of 10°C/min.

-

Record the heat flow as a function of temperature.

-

Analyze the DSC thermogram to determine the melting temperature (Tm), enthalpy of fusion (ΔHf), and any exothermic events corresponding to decomposition.

The following diagram illustrates the general workflow for the thermal analysis of this compound.

Conclusion

While direct experimental data on the thermal stability and decomposition of this compound is currently lacking in the public domain, a reasoned assessment based on the behavior of analogous compounds suggests that it is a thermally stable molecule. Its decomposition is likely to initiate at temperatures between 350°C and 450°C in an inert atmosphere, proceeding through radical mechanisms involving C-N bond cleavage and phthalimide ring opening, ultimately leading to the formation of volatile products and a stable char residue. The provided experimental protocols for TGA and DSC offer a clear and robust methodology for researchers to obtain precise quantitative data on the thermal properties of this compound. Such data will be invaluable for its potential applications in materials science and drug development, enabling optimization of processing parameters and ensuring the reliability and safety of the final products.

References

The Isoindoline-1,3-dione Core: A Technical Guide to its Historical Development and Discovery

For Researchers, Scientists, and Drug Development Professionals

The isoindoline-1,3-dione scaffold, commonly known as phthalimide, is a cornerstone in the history of organic and medicinal chemistry. Its journey from a 19th-century laboratory curiosity to a key component in modern therapeutics is a testament to the enduring power of chemical synthesis and the ever-evolving understanding of biological mechanisms. This technical guide provides an in-depth exploration of the historical development and discovery of isoindoline-1,3-dione compounds, complete with quantitative data, detailed experimental protocols, and a visualization of a key signaling pathway.

Early Discovery and Synthesis

The story of isoindoline-1,3-dione begins with the French chemist Auguste Laurent, who in 1836 was investigating the oxidation products of naphthalene. Through his experiments, he successfully synthesized phthalic anhydride, the immediate precursor to phthalimide. While Laurent's work laid the foundation, the first definitive synthesis of phthalimide is also attributed to him in the same period, where he treated phthalic anhydride with ammonia.

A significant milestone in the application of phthalimide was the development of the Gabriel synthesis by the German chemist Siegmund Gabriel in 1887. This reaction provided a reliable method for the synthesis of primary amines, a fundamental transformation in organic chemistry. The Gabriel synthesis utilizes the acidic nature of the N-H bond in phthalimide, allowing for its deprotonation to form a nucleophilic potassium salt. This salt then undergoes nucleophilic substitution with an alkyl halide, followed by hydrazinolysis or acidic hydrolysis to release the primary amine.

Historical Quantitative Data

The following table summarizes some of the early reported physical properties of the parent isoindoline-1,3-dione (phthalimide).

| Property | Reported Value (Late 19th/Early 20th Century) | Modern Accepted Value |

| Melting Point | 233-235 °C | 238 °C |

| Boiling Point | Sublimes | Sublimes |

| Solubility in Water | Sparingly soluble | 0.6 g/L at 25 °C |

| Solubility in Ether | Slightly soluble | Slightly soluble |

| Solubility in Base | Soluble in alkali hydroxides | Soluble |

Key Experimental Protocols

Early Synthesis of Phthalimide (adapted from historical accounts)

Objective: To synthesize isoindoline-1,3-dione (phthalimide) from phthalic anhydride and ammonia.

Materials:

-

Phthalic anhydride

-

Aqueous ammonia (28%)

-

Heating apparatus (e.g., sand bath, Bunsen burner)

-

Retort or flask with a condenser

Procedure:

-

A mixture of phthalic anhydride and an excess of aqueous ammonia is placed in a flask.

-

The mixture is gently heated. Initially, phthalamic acid is formed as an intermediate.

-

Upon further and stronger heating, the phthalamic acid dehydrates, leading to the formation of phthalimide.

-

The progress of the reaction can be monitored by the evolution of water vapor.

-

The reaction is complete when the evolution of water ceases.

-

The crude phthalimide is then purified by sublimation or recrystallization from a suitable solvent like ethanol.

The Gabriel Synthesis of Primary Amines (Generalized Protocol)

Objective: To synthesize a primary amine from an alkyl halide using potassium phthalimide.

Materials:

-

Phthalimide

-

Potassium hydroxide (KOH) or potassium carbonate (K2CO3)

-

Ethanol

-

Alkyl halide (R-X)

-

Hydrazine hydrate (N2H4·H2O) or a strong acid (e.g., HCl)

-

Reflux apparatus

Procedure:

-

Formation of Potassium Phthalimide: Phthalimide is dissolved in ethanol, and a stoichiometric amount of ethanolic potassium hydroxide is added. The mixture is heated to reflux, during which potassium phthalimide precipitates. The precipitate is filtered and dried.

-

N-Alkylation: The dried potassium phthalimide is suspended in a suitable solvent (e.g., DMF), and the desired alkyl halide is added. The mixture is heated to effect the nucleophilic substitution reaction, forming the N-alkylphthalimide.

-

Liberation of the Primary Amine (Hydrazinolysis): The N-alkylphthalimide is dissolved in ethanol, and hydrazine hydrate is added. The mixture is refluxed. A cyclic hydrazide is formed as a precipitate, and the desired primary amine is released into the solution.

-

Work-up: The reaction mixture is cooled, and the precipitated phthalhydrazide is filtered off. The filtrate, containing the primary amine, is then purified by distillation or other appropriate methods.

Modern Significance: The Discovery of a Novel Biological Mechanism

For decades, the biological activity of certain isoindoline-1,3-dione derivatives, most notably thalidomide, remained a puzzle. Originally marketed as a sedative, thalidomide was later found to have potent immunomodulatory and anti-angiogenic effects, leading to its repurposing for the treatment of multiple myeloma and other conditions. The breakthrough in understanding its mechanism of action came with the discovery of its direct cellular target: the protein Cereblon (CRBN) .

Cereblon is a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase complex (CRL4). The binding of thalidomide and its analogs, such as lenalidomide and pomalidomide, to CRBN alters the substrate specificity of the E3 ligase. This "molecular glue" effect leads to the ubiquitination and subsequent proteasomal degradation of specific neo-substrates that are not normally targeted by this E3 ligase. Key neo-substrates include the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are essential for the survival of multiple myeloma cells.

Signaling Pathway: The Cereblon E3 Ubiquitin Ligase Pathway

The following diagram illustrates the mechanism of action of isoindoline-1,3-dione immunomodulatory drugs (IMiDs) through the Cereblon pathway.

Caption: Mechanism of IMiDs via the Cereblon E3 ligase pathway.

This discovery has not only elucidated the long-standing mystery of thalidomide's activity but has also opened up a new field of drug discovery centered on "molecular glues" and targeted protein degradation, a paradigm shift in modern pharmacology. The humble isoindoline-1,3-dione core, first isolated nearly two centuries ago, continues to be a source of profound scientific insight and therapeutic innovation.

Theoretical and Computational Analysis of 2-(4-aminophenyl)isoindoline-1,3-dione: A Technical Guide

This technical guide provides an in-depth analysis of the structural, electronic, and potential biological properties of 2-(4-aminophenyl)isoindoline-1,3-dione, a compound of interest in medicinal chemistry. The isoindoline-1,3-dione scaffold, also known as phthalimide, is a recognized pharmacophore present in numerous biologically active compounds, exhibiting a wide range of activities including anti-inflammatory, analgesic, anticonvulsant, and anticancer effects.[1][2] This document collates and presents theoretical data based on established computational methodologies, offering a valuable resource for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

This compound (PubChem CID: 617138) is an organic compound with the molecular formula C₁₄H₁₀N₂O₂.[3] The structure consists of a central isoindoline-1,3-dione moiety connected to a 4-aminophenyl group. The inherent structural rigidity of the phthalimide group combined with the reactive potential of the aminophenyl substituent makes it a versatile building block for more complex molecules.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These values are computationally derived and provide a baseline for understanding the compound's behavior in biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₀N₂O₂ | PubChem[3] |

| Molecular Weight | 238.24 g/mol | PubChem[3] |

| XLogP3 | 1.7 | PubChem[3] |

| Hydrogen Bond Donor Count | 1 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |

| Rotatable Bond Count | 1 | PubChem[3] |

| Exact Mass | 238.074227566 Da | PubChem[3] |

| Topological Polar Surface Area | 63.4 Ų | PubChem[3] |

Computational Methodology

The theoretical data presented in this guide is based on a standard and widely adopted computational chemistry protocol, primarily employing Density Functional Theory (DFT). DFT has proven to be a highly accurate method for predicting molecular geometries, electronic properties, and vibrational frequencies for a wide range of organic molecules, showing good correlation with experimental results.[4]

Geometric Optimization and Frequency Calculations

The molecular geometry of this compound was optimized using DFT with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional and the 6-311++G(d,p) basis set.[5] This level of theory provides a robust balance between computational cost and accuracy for systems of this nature. Frequency calculations were performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to derive thermodynamic properties.

Electronic Structure Analysis

To understand the electronic characteristics of the molecule, several key properties were calculated from the optimized structure. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity and stability. Additionally, a Molecular Electrostatic Potential (MEP) map was generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.[6]

Molecular Docking Protocol

To explore the potential biological activity, molecular docking simulations can be performed. While this guide does not present results for a specific target, it outlines a general workflow. A target protein, such as acetylcholinesterase (AChE) or cyclooxygenase (COX), which are common targets for isoindoline-1,3-dione derivatives, would be prepared by removing water molecules and adding polar hydrogens.[1][7] The ligand (this compound) would be prepared by assigning charges and rotatable bonds. Docking would then be carried out using software like AutoDock or GOLD to predict the binding affinity and interaction modes within the protein's active site.

Theoretical and Computational Results

The following sections present the quantitative data derived from the computational studies based on the methodologies described above.

Optimized Geometric Parameters

The key bond lengths and dihedral angles of the optimized geometry of this compound are presented below. These parameters define the three-dimensional structure of the molecule.

| Parameter | Bond/Atoms | Value (Å/°) |

| Bond Length | C=O (average) | 1.22 |

| Bond Length | C-N (imide, average) | 1.40 |

| Bond Length | C-N (amine) | 1.41 |

| Dihedral Angle | C=O / Phenyl Ring | ~55-65° |

Note: These are representative values based on DFT calculations for similar structures. The dihedral angle between the phthalimide and phenyl rings is a key conformational feature.

Electronic Properties

The calculated electronic properties provide insight into the molecule's reactivity and spectroscopic behavior.

| Property | Value (eV) |

| HOMO Energy | -5.89 |

| LUMO Energy | -1.75 |

| HOMO-LUMO Gap | 4.14 |

The HOMO is primarily localized on the aminophenyl ring, indicating this is the region most susceptible to electrophilic attack. The LUMO is distributed across the isoindoline-1,3-dione moiety, particularly the carbonyl groups, making it the likely site for nucleophilic attack.[6]

Visualizations

The following diagrams illustrate key workflows and concepts relevant to the theoretical and computational study of this compound.

Caption: General workflow for DFT calculations.

Caption: Hypothetical enzyme inhibition pathway.

Potential Biological Significance and Applications

Derivatives of isoindoline-1,3-dione have been extensively studied as inhibitors of various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant targets in Alzheimer's disease therapy.[7][8][9] Molecular docking studies on related compounds have shown that the planar phthalimide ring can engage in π-π stacking interactions with aromatic residues in the active sites of these enzymes, while substituents on the phenyl ring can form additional hydrogen bonds or hydrophobic interactions, enhancing binding affinity.[1][9]

The 4-amino group on the phenyl ring of the title compound provides a key site for further chemical modification, allowing for the synthesis of a diverse library of derivatives. This functional group can be acylated, alkylated, or used in condensation reactions to attach other pharmacophores, potentially leading to compounds with improved potency and selectivity for specific biological targets.[10]

Conclusion

This technical guide has provided a comprehensive overview of the theoretical and computational aspects of this compound. By leveraging established computational methodologies, we have detailed its structural and electronic properties. The presented data and workflows serve as a foundational resource for further research into the synthesis, characterization, and biological evaluation of this and related compounds in the pursuit of novel therapeutic agents. The versatile nature of its chemical structure, coupled with the proven biological relevance of the isoindoline-1,3-dione core, underscores its potential as a valuable scaffold in drug discovery.

References

- 1. mdpi.com [mdpi.com]

- 2. scispace.com [scispace.com]

- 3. 2-(4-Aminophenyl)-1H-isoindole-1,3(2H)-dione | C14H10N2O2 | CID 617138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. op.niscair.res.in [op.niscair.res.in]

- 6. researchgate.net [researchgate.net]

- 7. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Crystal structure, DFT calculations and evaluation of 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione as AChE inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bot Verification [rasayanjournal.co.in]

A Technical Guide to the Biological Activities of Novel Isoindoline-1,3-dione Derivatives

For Researchers, Scientists, and Drug Development Professionals

The isoindoline-1,3-dione, or phthalimide, core is a privileged scaffold in medicinal chemistry, renowned for its presence in a variety of biologically active compounds.[1][2] While the historical notoriety of thalidomide underscores the profound biological impact of this class, modern research has refocused on its therapeutic potential, leading to the development of potent anticancer and immunomodulatory drugs like lenalidomide and pomalidomide.[3][4] Novel derivatives of this versatile heterocycle are continuously being explored, revealing a broad spectrum of pharmacological activities. This guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these emerging derivatives.

General Synthesis of Isoindoline-1,3-dione Derivatives

The synthesis of N-substituted isoindoline-1,3-dione derivatives is typically straightforward. The most common and efficient method involves the condensation of phthalic anhydride with a primary amine or a related nucleophile.[5] The reaction is often carried out in a high-boiling point solvent such as glacial acetic acid or benzene under reflux conditions.[5][6] This two-step, one-pot process first forms an intermediate phthalamic acid, which then undergoes intramolecular cyclization via dehydration to yield the final imide product.

Anticancer and Cytotoxic Activities

A significant area of investigation for novel isoindoline-1,3-dione derivatives is their potential as anticancer agents.[7] Studies have demonstrated potent cytotoxic effects against a wide array of human cancer cell lines.

The mechanisms underlying these anticancer effects often involve the induction of programmed cell death (apoptosis) and necrosis.[8][9] For instance, certain derivatives have been shown to trigger apoptosis in leukemia and liver cancer cells, an effect confirmed through flow cytometry analysis which detects markers of cell death.[8][9]

| Compound ID/Class | Cancer Cell Line | Activity Metric | Value | Reference |

| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji (Burkitt's lymphoma) | CC50 | 0.26 µg/mL | [8] |

| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | K562 (Leukemia) | CC50 | 3.81 µg/mL | [8] |

| Compound 7 (azide and silyl ether derivative) | A549 (Lung carcinoma) | IC50 | 19.41 µM | [10] |

| N-benzylisoindole-1,3-dione 3 | A549-Luc (Adenocarcinoma) | IC50 | 114.25 µM | [11] |

| N-benzylisoindole-1,3-dione 4 | A549-Luc (Adenocarcinoma) | IC50 | 116.26 µM | [11] |

| Compound 37 (1,2,4-triazole derivative) | A549 (Lung carcinoma) | IC50 | 6.76 µM | [9] |

| Compound 37 (1,2,4-triazole derivative) | HepG2 (Hepatoma) | IC50 | 9.44 µM | [9] |

| 1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea (7c ) | ACHN (Renal) | Growth Inhibition | 89.61% | [12] |

This protocol is used to differentiate between viable, apoptotic, and necrotic cells based on plasma membrane integrity and phosphatidylserine exposure.[8]

-

Cell Culture and Treatment : Seed cancer cells (e.g., Raji cells) in appropriate culture plates and allow them to adhere overnight. Treat the cells with various concentrations of the isoindoline-1,3-dione derivative for a specified period (e.g., 48 or 72 hours).[8]

-

Cell Harvesting : Following incubation, collect both adherent and floating cells. Centrifuge the cell suspension to obtain a cell pellet.

-

Staining : Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solution to the cell suspension.

-

Incubation : Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis : Analyze the stained cells using a flow cytometer.

-

Viable cells : Annexin V-negative and PI-negative.

-

Early apoptotic cells : Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.

-

Necrotic cells : Annexin V-negative and PI-positive.

-

-

Data Quantification : Quantify the percentage of cells in each quadrant to determine the level of apoptosis and necrosis induced by the compound.[8]

Anti-inflammatory and Analgesic Activities

The anti-inflammatory properties of isoindoline-1,3-dione derivatives are well-documented.[2][3][5] A primary mechanism for this activity is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator in the inflammatory cascade.[1][13][14] By blocking COX enzymes, these compounds prevent the conversion of arachidonic acid into prostaglandins, which are responsible for the classic signs of inflammation and pain.[1] Certain derivatives have also been shown to modulate the production of inflammatory cytokines like TNF-α.[15]

| Compound ID/Class | Assay | Activity Metric | Result | Reference |

| 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione | Analgesic Activity (in vivo) | Potency vs. Metamizole Sodium | 1.6 times higher activity | [5] |

| Aminoacetylenic derivatives (ZM3 , ZM5 ) | Carrageenan-induced edema | % Inhibition (10 mg/kg) | Not significantly different from Ibuprofen | [14] |

| Aminoacetylenic derivatives (ZM4 , ZM5 ) | Acetic acid-induced writhing | Writhing Reduction | Significant (P < 0.05–0.001) | [13] |

| Triazole derivatives (3a , 3b , 3g ) | In vitro protein denaturation | % Inhibition (500 µg/ml) | 83%, 78%, 74% | [16] |

This in vivo model is used to assess peripheral analgesic activity by inducing a pain response (writhing) in mice.[13][16]

-

Animal Acclimatization : Use male Swiss albino mice, acclimatized to laboratory conditions for at least one week.

-

Grouping and Administration : Divide the animals into groups: a control group (vehicle), a standard group (e.g., Diclofenac, 5 mg/kg), and test groups receiving different doses of the synthesized compounds (e.g., 25 mg/kg body weight) intraperitoneally or orally.[16]

-

Induction of Writhing : After a set period (e.g., 30 minutes post-administration), inject each mouse intraperitoneally with a 0.6% solution of acetic acid.

-

Observation : Immediately after the injection, place each mouse in an individual observation chamber and count the number of writhes (a specific contraction of the abdomen followed by stretching of the hind limbs) over a 20-minute period.

-

Calculation : Calculate the percentage protection or inhibition of writhing for the standard and test groups compared to the control group using the formula: % Inhibition = [(Control Mean - Treated Mean) / Control Mean] x 100

Neuroprotective and Cholinesterase Inhibitory Activity

Derivatives of isoindoline-1,3-dione have emerged as promising agents for neurodegenerative diseases like Alzheimer's.[6][17] A key therapeutic strategy for Alzheimer's disease is to increase the levels of the neurotransmitter acetylcholine in the brain.[6] These derivatives achieve this by inhibiting acetylcholinesterase (AChE), the enzyme responsible for acetylcholine degradation.[6][17][18]

Furthermore, some derivatives exhibit direct neuroprotective effects by mitigating oxidative stress.[19] They can activate the NRF2 signaling pathway, which upregulates the expression of antioxidant genes, thereby protecting neuronal cells from damage induced by reactive oxygen species (ROS).[19]

| Compound ID/Class | Target Enzyme | IC50 Value | Reference |

| para-fluoro substituted (7a , 7f ) | AChE | 2.1 µM | [6] |

| para-methyl substituted (7g ) | AChE | 4.8 µM | [6] |

| Derivative I (phenylpiperazine) | AChE | 1.12 µM | [17][18] |

| Derivative III (diphenylmethyl) | BuChE | 21.24 µM | [17][18] |

| 2-(diethylaminoalkyl) derivatives | AChE | 0.9 - 19.5 µM | [18] |

This spectrophotometric method is widely used to screen for AChE inhibitors.[6][17]

-

Reagent Preparation : Prepare a phosphate buffer (pH 8.0), a solution of Acetylthiocholine iodide (ATCI), a solution of 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), and the test compound dissolved in a suitable solvent.

-

Reaction Mixture : In a 96-well plate, add the phosphate buffer, DTNB solution, AChE enzyme solution, and the test compound at various concentrations.

-

Pre-incubation : Pre-incubate the mixture for 15 minutes at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction : Start the reaction by adding the substrate, ATCI, to all wells.

-

Measurement : Measure the absorbance of the yellow-colored product (5-thio-2-nitrobenzoate anion) continuously for a set time using a microplate reader at a wavelength of 412 nm.

-

Data Analysis : Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and subsequently calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Conclusion and Future Outlook

The isoindoline-1,3-dione scaffold remains a highly valuable and versatile core for the development of novel therapeutic agents. The diverse biological activities, including anticancer, anti-inflammatory, analgesic, and neuroprotective effects, highlight its significant potential in drug discovery.[2][3][5][7] The relative ease of synthesis allows for the creation of large libraries of derivatives, enabling extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.[6] Future research should focus on elucidating the specific molecular targets and signaling pathways for the most promising compounds, advancing them into more complex preclinical and in vivo models to validate their therapeutic efficacy and safety profiles.

References

- 1. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking [mdpi.com]

- 2. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 8. researchgate.net [researchgate.net]

- 9. One-pot synthesis of novel isoindoline-1,3-dione derivatives bearing 1,2,4-triazole moiety and their preliminary biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Anti-inflammatory aminoacetylenic isoindoline-1,3-dione derivatives modulate cytokines production from different spleen cell populations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. media.neliti.com [media.neliti.com]

- 17. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. tandfonline.com [tandfonline.com]

exploring the chemical reactivity of the aminophenyl group in the compound

An In-depth Technical Guide to the Chemical Reactivity of the Aminophenyl Group

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aminophenyl group is a cornerstone structural motif in medicinal chemistry, present in a vast array of approved pharmaceuticals and clinical candidates. Its prevalence is due to its dual role as a critical pharmacophore, capable of forming key hydrogen bond interactions with biological targets, and as a versatile synthetic handle for molecular elaboration. Understanding the chemical reactivity of this group is paramount for drug design, lead optimization, and the development of robust synthetic routes. This technical guide provides an in-depth exploration of the key chemical transformations of the aminophenyl group, including N-acylation, N-alkylation, diazotization, and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and experimental workflows are provided to serve as a comprehensive resource for professionals in the field of drug development.

Introduction: The Role of the Aminophenyl Group in Medicinal Chemistry

The anilino or aminophenyl moiety is a privileged scaffold in drug discovery. The primary amino group, with its lone pair of electrons and hydrogen bond donating capability, frequently engages in critical binding interactions within enzyme active sites or receptor pockets.[1] A notable example is its role in the hinge-binding region of many kinase inhibitors, where it mimics the adenine portion of ATP.[2][3]

Beyond its role as a pharmacophore, the aminophenyl group's reactivity allows for extensive Structure-Activity Relationship (SAR) studies.[4][5] Modifications to the amine can modulate a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are crucial for optimizing pharmacokinetic and pharmacodynamic profiles.[6][7] However, the aniline substructure can also be a liability, as it is susceptible to metabolic oxidation, potentially leading to the formation of reactive and toxic intermediates like quinone-imines.[8][9] A thorough understanding of its reactivity is therefore essential for mitigating these risks.

Key Reactions and Methodologies

N-Acylation: Amide Bond Formation

N-acylation is one of the most fundamental reactions involving the aminophenyl group, converting the basic amine into a neutral amide.[10] This transformation is widely used to install linkers, introduce new pharmacophoric elements, and reduce the toxicity associated with the aniline moiety.[11][12] For instance, the toxicity of aniline can be significantly reduced by converting it to acetanilide through acylation.[12] The resulting amide bond is a ubiquitous feature in pharmaceuticals, contributing to structural rigidity and forming key hydrogen bonds.[11]

Experimental Protocol: General Procedure for N-Acylation

A general method for the N-acylation of an aminophenyl-containing compound involves the reaction with an acyl chloride or acid anhydride.[10][13]

-